Cas no 462067-03-4 (6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine)
![6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine structure](https://www.kuujia.com/scimg/cas/462067-03-4x500.png)
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
- cid_1133285
- CHEBI:121786
- MLS000557157
- CHEMBL1613444
- AKOS000300429
- 462067-03-4
- SMR000172502
- SR-01000329923
- BDBM41077
- SR-01000329923-1
- Q27210356
- 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine
- (6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-yl)amine
- SCHEMBL25366182
- HMS2416E14
- 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
- Oprea1_654991
- NAA02868
-
- MDL: MFCD02590122
- Inchi: InChI=1S/C12H12N4/c1-6-3-8-5-9-11(13)15-16-12(9)14-10(8)4-7(6)2/h3-5H,1-2H3,(H3,13,14,15,16)
- InChI Key: XSYYLQJMAAYYFC-UHFFFAOYSA-N
- SMILES: CC1=CC2=CC3=C(N)NN=C3N=C2C=C1C
Computed Properties
- Exact Mass: 212.106196400g/mol
- Monoisotopic Mass: 212.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.6Ų
- XLogP3: 2.5
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11121254-5g |
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine |
462067-03-4 | 97% | 5g |
$874 | 2024-07-17 |
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Related Literature
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
3. Book reviews
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
Introduction to 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-03-4)
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-03-4) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is characterized by a pyrazoloquinoline core with two methyl groups at the 6 and 7 positions and an amine group at the 3 position. This specific arrangement of functional groups contributes to its unique pharmacological profile. The pyrazoloquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable starting point for drug discovery efforts.
The synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has been reported using several methodologies. One common approach involves the condensation of 2-aminoanthraquinone with dimethylacetylene dicarboxylate (DMAD) followed by cyclization and reduction steps. Another method involves the reaction of 2-aminoanthraquinone with dimethyl acetylene dicarboxylate in the presence of a palladium catalyst. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.
In terms of biological activities, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has shown promising results in various preclinical studies. One notable area of research is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Recent research has also explored the anti-inflammatory properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anticancer and anti-inflammatory activities, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has also been investigated for its antiviral properties. Preliminary studies have indicated that this compound can inhibit the replication of certain viruses, including influenza A virus and hepatitis C virus (HCV). The exact mechanism by which it exerts its antiviral effects is still under investigation but may involve interference with viral entry or replication processes.
The pharmacokinetic properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine are also an important consideration for its potential therapeutic applications. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These characteristics make it a promising candidate for further development as an orally administered drug.
In conclusion, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-03-4) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data becomes available, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
462067-03-4 (6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine) Related Products
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 61389-26-2(Lignoceric Acid-d4)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)




